molecular formula C34H58N4O2 B012857 N,N'-Bis-(6-((2-methoxybenzyl)amino)hexyl)-1,6-hexanediamine tetrahydrochloride CAS No. 102974-82-3

N,N'-Bis-(6-((2-methoxybenzyl)amino)hexyl)-1,6-hexanediamine tetrahydrochloride

Cat. No.: B012857
CAS No.: 102974-82-3
M. Wt: 554.8 g/mol
InChI Key: BNMMMFMJYKFYRQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis-(6-((2-methoxybenzyl)amino)hexyl)-1,6-hexanediamine tetrahydrochloride involves the reaction of 2-methoxybenzylamine with hexylamine derivatives under controlled conditions. The reaction typically proceeds through a series of nucleophilic substitution reactions, followed by purification steps to isolate the desired tetrahydrochloride salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes stringent control of reaction parameters such as temperature, pH, and solvent systems to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis-(6-((2-methoxybenzyl)amino)hexyl)-1,6-hexanediamine tetrahydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted amine derivatives .

Scientific Research Applications

N,N’-Bis-(6-((2-methoxybenzyl)amino)hexyl)-1,6-hexanediamine tetrahydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects by competitively antagonizing muscarinic receptors, particularly the M2 subtype. This prevents the binding of acetylcholine, thereby inhibiting the associated physiological responses. The molecular targets include the muscarinic acetylcholine receptors, and the pathways involved are primarily related to the parasympathetic nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis-(6-((2-methoxybenzyl)amino)hexyl)-1,6-hexanediamine tetrahydrochloride is unique due to its high selectivity for cardiac M2 receptors, making it particularly valuable in cardiovascular research. Its structure allows for specific interactions with these receptors, distinguishing it from other muscarinic antagonists .

Properties

IUPAC Name

N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]hexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H58N4O2/c1-39-33-21-11-9-19-31(33)29-37-27-17-7-5-15-25-35-23-13-3-4-14-24-36-26-16-6-8-18-28-38-30-32-20-10-12-22-34(32)40-2/h9-12,19-22,35-38H,3-8,13-18,23-30H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMMMFMJYKFYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCCCCCCNCCCCCCNCCCCCCNCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H58N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145598
Record name CM 178-78
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102974-82-3
Record name CM 178-78
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102974823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CM 178-78
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N'-Bis-(6-((2-methoxybenzyl)amino)hexyl)-1,6-hexanediamine tetrahydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-Bis-(6-((2-methoxybenzyl)amino)hexyl)-1,6-hexanediamine tetrahydrochloride
Reactant of Route 3
N,N'-Bis-(6-((2-methoxybenzyl)amino)hexyl)-1,6-hexanediamine tetrahydrochloride
Reactant of Route 4
N,N'-Bis-(6-((2-methoxybenzyl)amino)hexyl)-1,6-hexanediamine tetrahydrochloride
Reactant of Route 5
N,N'-Bis-(6-((2-methoxybenzyl)amino)hexyl)-1,6-hexanediamine tetrahydrochloride
Reactant of Route 6
N,N'-Bis-(6-((2-methoxybenzyl)amino)hexyl)-1,6-hexanediamine tetrahydrochloride

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